molecular formula C13H13FN4O3S B2445978 4-fluoro-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 903345-69-7

4-fluoro-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2445978
CAS No.: 903345-69-7
M. Wt: 324.33
InChI Key: BZRVVFJZEXTFTE-UHFFFAOYSA-N
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Description

4-fluoro-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a thiosemicarbazide derivative with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Methylamino Group: The methylamino group can be introduced by reacting the intermediate with methylamine under basic conditions.

    Final Coupling: The final step involves coupling the synthesized oxadiazole derivative with a benzoyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine atom or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Diethylaminosulfur trifluoride (DAST), methylamine, benzoyl chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]methyl]benzamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-triazol-2-yl]methyl]benzamide: Similar structure with a triazole ring instead of an oxadiazole ring.

Uniqueness

4-fluoro-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3S/c1-15-10(19)7-22-13-18-17-11(21-13)6-16-12(20)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRVVFJZEXTFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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